rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride
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Overview
Description
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: is a chemical compound belonging to the family of paroxetine derivatives. It is a chiral molecule with the molecular formula C20H23NO4·ClH and a molecular weight of 377.86 g/mol . This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride involves multiple steps, starting from the appropriate benzodioxole and methoxyphenyl precursors. The key steps include:
Formation of the piperidine ring: This is achieved through a cyclization reaction involving the benzodioxole and methoxyphenyl intermediates.
Introduction of the defluoro and methoxy groups: These functional groups are introduced through selective substitution reactions.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and defluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As a reference standard for analytical methods and chiral separation studies.
Biology: In studies related to neurotransmitter modulation and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the development of new pharmaceuticals and as an impurity standard in quality control
Mechanism of Action
The mechanism of action of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride involves the inhibition of serotonin reuptake in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound primarily targets the serotonin transporter (SERT) and modulates the serotoninergic pathways .
Comparison with Similar Compounds
Paroxetine: The parent compound, widely used as an antidepressant.
Fluoxetine: Another selective serotonin reuptake inhibitor with similar therapeutic effects.
Sertraline: A selective serotonin reuptake inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is unique due to the presence of the defluoro and methoxy groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, paroxetine. These modifications can potentially lead to differences in efficacy, side effect profile, and metabolic stability .
Properties
Molecular Formula |
C20H24ClNO4 |
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Molecular Weight |
377.9 g/mol |
IUPAC Name |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H/t15-,18-;/m1./s1 |
InChI Key |
WGRXGIJCIOCNHB-KQKCUOLZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CCNC[C@@H]2COC3=CC4=C(C=C3)OCO4.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
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